[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt
Description
This compound (CAS: 3875-72-7), commonly known as Solubilized Vat Red 1, is a disodium salt derivative of a bibenzo[b]thiophene core. Its structure features 3,3'-diol groups, 6,6'-dichloro, and 4,4'-dimethyl substituents, with bis(hydrogen sulfate) groups enhancing water solubility. It is primarily used as a textile dye for cotton, silk, and polyester due to its vivid blue-red aqueous solution and stability under acidic conditions (turning green in concentrated H₂SO₄) . Synthetically, it is produced via reduction of a precursor using pyridine and iron powder, followed by chlorosulfonic acid esterification and sodium carbonate neutralization .
Properties
IUPAC Name |
disodium;[6-chloro-2-(6-chloro-4-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4-methyl-1-benzothiophen-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O8S4.2Na/c1-7-3-9(19)5-11-13(7)15(27-31(21,22)23)17(29-11)18-16(28-32(24,25)26)14-8(2)4-10(20)6-12(14)30-18;;/h3-6H,1-2H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZGOSYDLJGDML-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=C(S2)C3=C(C4=C(S3)C=C(C=C4C)Cl)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Cl.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2Na2O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063217 | |
| Record name | [2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3875-72-7 | |
| Record name | C.I. 73361 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, 3,3'-bis(hydrogen sulfate), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 6,6'-dichloro-4,4'-dimethyl[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt is a complex organic compound with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C18H10Cl2Na2O8S4
- Molecular Weight : 532.36 g/mol
- CAS Number : 3875-72-7
Biological Activity Overview
Research indicates that compounds related to bibenzo[b]thiophene structures exhibit various biological activities including:
- Anticancer Effects : Studies have shown that derivatives of thiophene structures can inhibit cancer cell proliferation.
- Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities.
Anticancer Activity
A significant body of research highlights the anticancer potential of bibenzo[b]thiophene derivatives. For instance:
- Inhibition of Tubulin Polymerization : A study demonstrated that certain thiophene derivatives inhibited tubulin polymerization, which is crucial for cancer cell division. The structure-activity relationship showed that modifications at specific positions significantly enhanced activity against cancer cell lines such as HeLa and MCF-7 .
- Selectivity Against Cancer Cells : Compounds were found to selectively target cancer cells without inducing significant cytotoxicity in normal human lymphocytes. This selectivity is vital for reducing side effects in cancer treatments .
Case Study
A particular derivative (Compound 4i) was tested on a syngeneic hepatocellular carcinoma model in Balb/c mice. The results indicated a significant reduction in tumor growth compared to controls, suggesting strong in vivo efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antifungal Activity : Research indicates that certain bibenzo[b]thiophene derivatives exhibit antifungal activity against pathogens like Aspergillus niger and Botrytis cinerea. The effectiveness varies with structural modifications; for example, the introduction of methyl groups at specific positions can enhance antifungal potency .
Structure-Activity Relationship
The biological activity of [2,2'-Bibenzo[b]thiophene]-3,3'-diol and its derivatives is heavily influenced by their structural characteristics:
| Modification | Biological Activity | IC50 (μM) |
|---|---|---|
| Methyl at C-6 | High antiproliferative activity | 0.31 - 11 |
| Methyl at C-5 | Moderate activity | 1.9 - 8.5 |
| Methyl at C-4 or C-7 | Low activity | >8.2 |
This table summarizes the impact of methyl group positioning on the biological efficacy of related compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Bibenzo[b]thiophene Family
- Key Observations: Substituent Effects: Chloro and methyl groups in the target compound enhance stability and hydrophobicity, while sulfates improve solubility. Aryl-substituted analogs (e.g., 2e–g) prioritize electronic tunability for optoelectronics . Synthesis Complexity: The target compound’s sulfation and halogenation steps increase synthetic difficulty compared to non-sulfonated bibenzo[b]thiophenes . Optical Properties: Positional isomerism (e.g., 3,3′ vs. 4,4′ substitution) significantly shifts absorption maxima, as seen in bibenzo[c]thiophenes .
Functional Analogues in Dye Chemistry
- Disodium 4,4′-bis(2-sulfostyryl)biphenyl (CAS: F7992ZTU7Z):
- Vat Red 1 (non-sulfonated) (CAS: 6371-27-3): Shares the dichloro-dimethyl bibenzo[b]thiophene core but lacks sulfates, reducing solubility .
Sulfur-Containing Bis-Heterocycles
- Thieno[2,3-b]thiophene-based bis-thiazoles (e.g., compounds 2a–c ): Exhibit nitrogen/sulfur heteroatoms but lack sulfates, limiting aqueous solubility. Used in materials science rather than dyes.
Research Findings and Data Tables
Table 1: Optical and Electronic Properties
*Estimated based on dye’s visible color profile.
Table 2: Environmental and Regulatory Profiles
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
